molecular formula C16H18ClNO B13551004 5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindolehydrochloride

5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindolehydrochloride

Cat. No.: B13551004
M. Wt: 275.77 g/mol
InChI Key: MEANZDRIICBXDB-UHFFFAOYSA-N
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Description

5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride is a synthetic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding. The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters are crucial in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activity.

    Industry: It finds applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1,2,3-trimethylindole: Another indole derivative with similar structural features.

    5-methoxy-1H-indole-3-carboxylate: Known for its biological activity and applications in medicinal chemistry.

Uniqueness

5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride stands out due to its specific substitution pattern and the presence of the isoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C16H17NO.ClH/c1-11-3-5-12(6-4-11)16-15-8-7-14(18-2)9-13(15)10-17-16;/h3-9,16-17H,10H2,1-2H3;1H

InChI Key

MEANZDRIICBXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN2)C=C(C=C3)OC.Cl

Origin of Product

United States

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